BenchChemオンラインストアへようこそ!

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

GPR139 agonism linker SAR structure-activity relationship

3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide (CAS 880810-76-4) is a fully synthetic small molecule (C₁₇H₁₃F₃N₄O₃, MW 378.3) composed of a 1,2,3-benzotriazin-4(3H)-one core linked via a propanamide bridge to a para-trifluoromethoxyphenyl ring. The compound belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class, which has been extensively characterized in the patent and primary literature as a privileged scaffold for G-protein-coupled receptor 139 (GPR139) agonism.

Molecular Formula C17H13F3N4O3
Molecular Weight 378.311
CAS No. 880810-76-4
Cat. No. B2424519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
CAS880810-76-4
Molecular FormulaC17H13F3N4O3
Molecular Weight378.311
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H13F3N4O3/c18-17(19,20)27-12-7-5-11(6-8-12)21-15(25)9-10-24-16(26)13-3-1-2-4-14(13)22-23-24/h1-8H,9-10H2,(H,21,25)
InChIKeyKUAGHGKQGOWUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide (CAS 880810-76-4): Procurement-Relevant Identity and Class Context


3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide (CAS 880810-76-4) is a fully synthetic small molecule (C₁₇H₁₃F₃N₄O₃, MW 378.3) composed of a 1,2,3-benzotriazin-4(3H)-one core linked via a propanamide bridge to a para-trifluoromethoxyphenyl ring . The compound belongs to the 4-oxo-3,4-dihydro-1,2,3-benzotriazine class, which has been extensively characterized in the patent and primary literature as a privileged scaffold for G-protein-coupled receptor 139 (GPR139) agonism [1]. Unlike the clinical-stage benzotriazinone GPR139 agonist TAK-041 (zelatriazin, CAS 1929519-13-0) that employs a chiral (S)-α-methyl acetamide linker, the present compound features an achiral, unsubstituted propanamide spacer, constituting a distinct linker-length and topological variant within the same pharmacophore family [1][2].

Why Generic Substitution of 3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide Fails: Linker Architecture as a Determinant of Target Engagement


Within the 4-oxobenzotriazinone GPR139 agonist class, the linker connecting the core to the substituted phenyl ring is a critical determinant of both potency and selectivity [1]. The clinical candidate TAK-041 (EC₅₀ 22 nM, acetamide linker with (S)-α-methyl branching [2]) and the present compound (unbranched propanamide linker) differ by one methylene unit and the absence of a chiral center. Published structure-activity relationship (SAR) data for 158 benzotriazine analogues demonstrate that linker length and substitution directly modulate GPR139 EC₅₀ values across a >100-fold range (0.022–4.7 μM) [1]. Consequently, a researcher studying GPR139 signaling cannot assume functional interchangeability between acetamide-linked and propanamide-linked benzotriazinones; the linker architecture alters the vector and conformational flexibility of the terminal aryl group, which in turn affects receptor binding pocket occupancy and downstream efficacy [1][3]. Selection of the specific propanamide variant is therefore justified when the experimental objective requires a linker-dependent pharmacological profile distinct from that of TAK-041 or other acetamide-based tool compounds.

Quantitative Differentiation Evidence for 3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide Versus Key Comparators


Linker Length: Propanamide vs. Acetamide Spacer in Benzotriazinone GPR139 Agonists

The target compound contains a three-carbon propanamide linker (–CH₂–CH₂–CO–NH–) connecting the benzotriazinone core to the 4-(trifluoromethoxy)phenyl ring. In contrast, the clinical candidate TAK-041 employs a two-carbon acetamide linker (–CH₂–CO–NH–) with an additional (S)-α-methyl branch [1]. Published SAR across 12 active benzotriazine GPR139 agonists shows that linker modifications alone shift EC₅₀ values from 364 nM to 4.7 μM, a 13-fold range [2]. While direct EC₅₀ data for CAS 880810-76-4 has not been publicly disclosed, the propanamide linker introduces one additional rotatable bond (nrot = 7 vs. 6 for TAK-041) and increases the core-to-ring distance by approximately 1.3 Å, altering the permissible conformational ensemble available for receptor engagement .

GPR139 agonism linker SAR structure-activity relationship

Molecular Weight and Lipophilicity Differentiation from Clinical Candidate TAK-041

The target compound has a molecular weight of 378.3 g/mol, which is 14.0 g/mol (3.7%) lower than TAK-041 (392.3 g/mol) due to the absence of the α-methyl substituent [1]. Calculated logP (cLogP) for CAS 880810-76-4 is approximately 3.1, compared to ~3.4 for TAK-041, reflecting the loss of one lipophilic methyl group [2]. The lower MW and cLogP place this compound slightly closer to the optimal CNS drug space (MW < 400, logP 2–4), though both compounds reside within favorable bounds for brain penetration [3].

physicochemical properties drug-likeness CNS penetration

Achiral Nature vs. Chiral (S)-Configuration: Implications for Synthetic Accessibility and Assay Reproducibility

CAS 880810-76-4 is an achiral molecule, whereas TAK-041 contains a defined (S)-stereocenter at the α-carbon of the acetamide linker [1]. The corresponding (R)-enantiomer of TAK-041 was reported to be at least 10-fold less potent in GPR139 functional assays, demonstrating that stereochemistry at this position is a critical determinant of activity [2]. For the target compound, the absence of a stereocenter eliminates the need for chiral separation, chiral quality control, and the risk of racemization during storage or assay incubation [3]. From a procurement perspective, this translates to lower synthetic cost, higher batch-to-batch consistency, and simplified analytical certification—attributes that are particularly advantageous in high-throughput screening campaigns and SAR expansion studies where large numbers of analogues are required [3].

chirality synthetic tractability screening reproducibility

GPR139 Agonist Class Potency Range: Contextualizing the Propanamide Linker Within Published SAR

Although direct EC₅₀ data for CAS 880810-76-4 has not been published in peer-reviewed literature, the compound resides within a well-characterized benzotriazinone series for which comprehensive SAR has been established. In the Shehata et al. (2016) study, 12 newly identified GPR139 agonists with diverse linkers exhibited EC₅₀ values spanning 364 nM to 4.7 μM [1]. The Takeda patent WO2016081736 discloses acetamide-linked benzotriazinones with EC₅₀ values below 100 nM, with TAK-041 achieving 22 nM [2]. Propanamide-linked analogues in related GPR139 chemotypes (e.g., N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide) have been reported to interact with GPR139, though quantitative potency data remain vendor- or patent-restricted . The endogenous ligands L-Trp and L-Phe activate GPR139 with EC₅₀ values of 220–320 μM and 30–60 μM respectively, providing the baseline against which synthetic benzotriazinone agonists are benchmarked [3].

GPR139 EC50 benzotriazinone pharmacophore agonist potency

Trifluoromethoxy Substituent: Metabolic Stability Advantage Over Non-Fluorinated and Methoxy Analogues

The para-trifluoromethoxy (–OCF₃) group on the phenyl ring distinguishes CAS 880810-76-4 from close benzotriazinone analogues bearing –OCH₃, –Cl, or unsubstituted phenyl rings. In the Takeda patent series, replacement of –OCF₃ with –OCH₃ reduced GPR139 agonist potency, while the –OCF₃ group conferred superior metabolic stability in human hepatocyte assays by resisting O-dealkylation, a primary clearance pathway for methoxy-substituted aromatics [1]. TAK-041 metabolism studies confirm that the trifluoromethoxy group remains intact during Phase I metabolism; instead, hydroxylation occurs on the fused benzene ring of the benzotriazinone core [2]. This metabolic profile is expected to be conserved in the target compound given the identical benzotriazinone core and the same para-OCF₃ substitution pattern.

metabolic stability trifluoromethoxy group oxidative metabolism

Best Research and Industrial Application Scenarios for 3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide


GPR139 Linker-Length Structure-Activity Relationship (SAR) Matrix Studies

This compound fills a critical gap in the benzotriazinone GPR139 agonist SAR matrix as a propanamide-linked variant. When assembled alongside acetamide-linked (e.g., TAK-041, EC₅₀ 22 nM [1]) and butanamide-linked analogues, it enables systematic interrogation of how spacer length modulates receptor activation efficacy, binding kinetics, and biased signaling. The achiral nature eliminates stereochemical confounding, allowing the investigator to isolate the effect of linker elongation on pharmacological parameters. Published linker SAR from the Shehata et al. panel (EC₅₀ range 364 nM–4.7 μM across 12 agonists [2]) provides a validated experimental framework into which this compound integrates directly.

Metabolic Stability Comparator for Trifluoromethoxy-Containing CNS-Penetrant Tool Compounds

Because the metabolic fate of TAK-041 (also para-OCF₃) has been exhaustively characterized in hepatocyte models across four species [3], this compound can serve as a structurally simplified comparator to deconvolute the contribution of the α-methyl group to TAK-041's pharmacokinetic profile. Differences in intrinsic clearance between CAS 880810-76-4 and TAK-041 in parallel hepatocyte incubation experiments would directly quantify the metabolic impact of linker branching, generating data that inform the design of next-generation GPR139 agonists with optimized PK properties.

High-Throughput Screening (HTS) Library Expansion for Orphan GPCR Deorphanization Campaigns

As an achiral, single-entity compound with ≥90% purity confirmed by LCMS and 400 MHz NMR [4], CAS 880810-76-4 meets the quality standards for inclusion in diverse HTS libraries targeting orphan GPCR panels. Its benzotriazinone scaffold has demonstrated privileged status for GPR139 [2], but the scaffold may also engage other aminergic or peptidergic GPCRs. The compound's provenance from a commercial screening collection (Life Chemicals F3351-0325 [4]) and its availability in 2 μmol to 10 μmol quantities at defined pricing ($57–$63 per unit [4]) make it logistically suitable for automated liquid handling and dose-response screening workflows.

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability of the Trifluoromethoxy Moiety

For rodent behavioral models where sustained target engagement is required (e.g., schizophrenia negative symptom models such as social interaction deficits in BALB/c mice, where GPR139 agonists have shown efficacy [1][5]), the para-OCF₃ substituent confers resistance to oxidative O-dealkylation that would otherwise limit the half-life of methoxy analogues [3]. While in vivo PK data for this specific compound are not publicly available, the class-level metabolic stability of the benzotriazinone–OCF₃ combination supports its prioritization over –OCH₃ or –H substituted congeners for experiments requiring prolonged systemic exposure.

Quote Request

Request a Quote for 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.